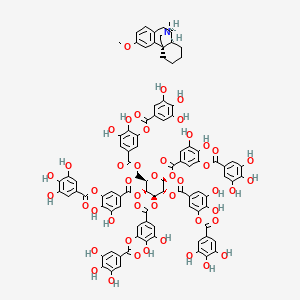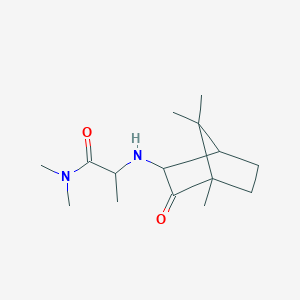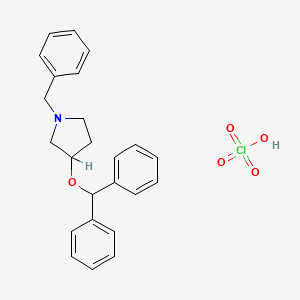![molecular formula C25H30N3O4S- B12713640 3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate CAS No. 74398-70-2](/img/structure/B12713640.png)
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate is a complex organic compound with a unique structure that includes an indolium ion, an ethyl group, and a propanenitrile group
Vorbereitungsmethoden
The synthesis of 3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the indolium ion: This step involves the reaction of an indole derivative with an alkylating agent to form the indolium ion.
Introduction of the ethyl and methyl groups: This step involves the alkylation of the indolium ion with ethyl and methyl groups.
Formation of the ethenyl group: This step involves the reaction of the indolium ion with an ethenylating agent.
Formation of the anilino group: This step involves the reaction of the indolium ion with an aniline derivative.
Formation of the propanenitrile group: This step involves the reaction of the indolium ion with a propanenitrile derivative.
Formation of the sulfate salt: This step involves the reaction of the indolium ion with sulfuric acid to form the sulfate salt.
Analyse Chemischer Reaktionen
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can undergo reduction reactions to form various reduction products.
Substitution: This compound can undergo substitution reactions with various reagents to form substitution products.
Addition: This compound can undergo addition reactions with various reagents to form addition products.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions.
Wissenschaftliche Forschungsanwendungen
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate has various scientific research applications, including:
Chemistry: This compound is used as a reagent in various chemical reactions and as a building block for the synthesis of other complex organic compounds.
Biology: This compound is used in biological research to study its effects on various biological systems and processes.
Medicine: This compound is used in medical research to study its potential therapeutic effects and to develop new drugs.
Industry: This compound is used in various industrial applications, including the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of 3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins to exert its effects. The specific molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate can be compared with other similar compounds, such as:
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride: This compound has a similar structure but with a chloride ion instead of a sulfate ion.
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;bromide: This compound has a similar structure but with a bromide ion instead of a sulfate ion.
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;iodide: This compound has a similar structure but with an iodide ion instead of a sulfate ion.
The uniqueness of this compound lies in its specific combination of functional groups and its sulfate ion, which can influence its chemical and biological properties.
Eigenschaften
CAS-Nummer |
74398-70-2 |
|---|---|
Molekularformel |
C25H30N3O4S- |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate |
InChI |
InChI=1S/C25H30N3.H2O4S/c1-6-28(17-9-16-26)21-14-12-20(19(2)18-21)13-15-24-25(3,4)22-10-7-8-11-23(22)27(24)5;1-5(2,3)4/h7-8,10-15,18H,6,9,17H2,1-5H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI-Schlüssel |
QYBVKXDHEPIPLH-UHFFFAOYSA-L |
Isomerische SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)











![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)

